

# edaravone adverse event reporting and pharmacovigilance strategies

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## Compound Focus: Edaravone

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## Edaravone Adverse Event Profile: Key Data from Recent Studies

Recent analyses of the FDA Adverse Event Reporting System (FAERS) provide a quantitative overview of **edaravone**'s safety profile. The tables below summarize the most significant findings, highlighting both the most frequently reported adverse events and the strongest safety signals, some of which are not listed on the drug's official label [1] [2].

**Table 1: Most Common Adverse Events Associated with Edaravone (at the Preferred Term Level)** [3] [4]

Preferred Term (PT)	Number of Reports (n)	Reporting Odds Ratio (ROR)
Death	589	8.64
Disease Progression	266	28.26
Drug Ineffectiveness	252	2.16

Preferred Term (PT)	Number of Reports (n)	Reporting Odds Ratio (ROR)
Amyotrophic Lateral Sclerosis (reporting of the disease itself)	182	1497.86
Fatigue	139	2.07
Condition Aggravated	133	4.94
Asthenia (weakness)	122	4.17
Respiratory Distress	106	2.35
Muscular Weakness	104	12.27
Therapeutic Response Unexpected	98	27.68

**Table 2: Strongest Adverse Event Signals for Edaravone (Including Unexpected AEs) [1] [2] [5]**

Preferred Term (PT)	Reporting Odds Ratio (ROR)	Note
Catheter Site Thrombosis	149.27	Unexpected, strong signal
Gastric Fistula	93.20	Unexpected, strong signal
Vein Collapse	43.31	Unexpected, strong signal
Cerebral Haemorrhage	<i>Detected by multiple algorithms</i>	Unexpected signal
Cerebral Infarction	<i>Detected by multiple algorithms</i>	Unexpected signal
Disseminated Intravascular Coagulation	<i>Detected by multiple algorithms</i>	Unexpected signal

Preferred Term (PT)	Reporting Odds Ratio (ROR)	Note
Abnormal Hepatic Function	<i>Detected by multiple algorithms</i>	Unexpected signal
Thrombosis	<i>Identified in comparative analysis</i>	Shared serious AE with other ALS drugs

## Methodologies for Pharmacovigilance Data Analysis

The following section details the experimental protocols for conducting a robust disproportionality analysis using a database like FAERS, as employed in the cited 2025 studies [1] [3] [4].

### 1. Data Source and Extraction

- **Database:** FDA Adverse Event Reporting System (FAERS), a publicly available database containing spontaneous AE reports from healthcare professionals and consumers [3] [4].
- **Data Cleaning:** A critical first step involves removing duplicate reports. The standard protocol is to sort reports by CASEID, FDA\_DT (date), and PRIMARYID, keeping only the report with the latest date and highest PRIMARYID for each unique case [2].
- **Drug Identification:** Extract all reports where **edaravone** is listed as the "Primary Suspect (PS)" drug [1].
- **Coding:** Adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA), which organizes events into System Organ Classes (SOCs) and specific Preferred Terms (PTs) [3] [4].

**2. Signal Detection using Disproportionality Analysis** This analysis identifies AEs that are reported disproportionately more often with **edaravone** than with other drugs in the database. Researchers typically use multiple algorithms to cross-validate signals. The table below outlines the key methods and their thresholds.

**Table 3: Core Disproportionality Analysis Algorithms** [3] [5]

Algorithm	Formula	Positive Signal Threshold
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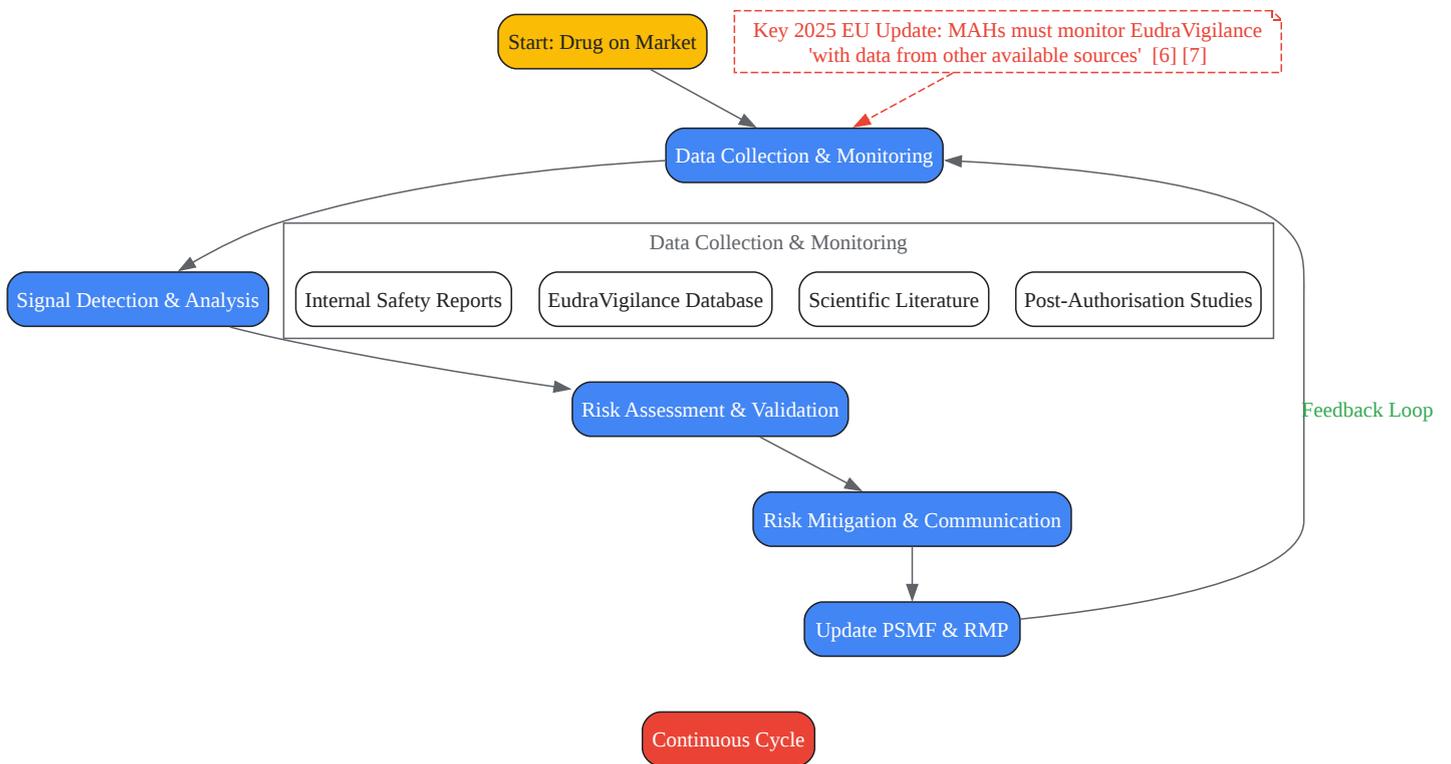
| Reporting Odds Ratio (ROR) |  $ROR = (a/b) / (c/d)$  a=AE reports for target drug b=other AEs for target drug c=AE reports for all other drugs d=other AEs for all other drugs | Lower 95% CI > 1; N ≥ 3 | | Proportional Reporting Ratio (PRR) |  $PRR = (a/(a+b)) / (c/(c+d))$  |  $PRR \geq 2, \chi^2 \geq 4, N \geq 3$  | | Bayesian Confidence Propagation Neural Network (BCPNN) | Information Component (IC) =  $\log_2(a * E^{-1})$  E = expected count under independence |  $IC_{025} > 0$  |

### 3. Onset Time Analysis

- **Method:** Analyze the THER (therapy) file in FAERS to calculate the time from drug initiation to the onset of the AE.
- **Typical Finding:** For **edaravone**, a 2025 study reported a median time-to-onset of 16 days, with over 56% of AEs occurring within the first month of treatment [2].

## Pharmacovigilance Strategies & Regulatory Workflow

Staying compliant with global pharmacovigilance (PV) requirements demands a structured and proactive strategy. The following workflow and points detail the key activities, incorporating the latest 2025 regulatory changes.



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*Figure 1: End-to-End Pharmacovigilance Process for Marketed Drugs*

- Proactive Data Collection and Monitoring: **Go beyond internal data. As emphasized in the 2025 EU regulation update, Marketing Authorisation Holders (MAHs) must monitor the EudraVigilance database** "together with data from other available sources" [6] [7]. This includes scientific literature, post-authorization safety studies (PASS), and real-world evidence databases like FAERS.

- Streamlined Deviation Management: **According to the amended EU regulation, the Pharmacovigilance System Master File (PSMF) must now document only "major or critical" deviations** from pharmacovigilance procedures, reducing the administrative burden for MAHs [6] [7].
- Clear Subcontracting Agreements: **The 2025 EU update mandates that contracts with third parties performing PV activities must clearly define roles, responsibilities, and data exchange methods.** These contracts must also include provisions for audits and inspections by the MAH and competent authorities [7].
- Post-Authorization Study Registration: **A new requirement is that MAHs should register their post-authorization safety studies (PASS) in the electronic post-authorization study register (ENcEPP) maintained by the EMA [6].**

## Troubleshooting Common Scenarios

- **Scenario 1:** A significant signal for **catheter site thrombosis** is identified through disproportionality analysis.
  - **Action:** This is an "unexpected" serious AE. Prioritize this signal for in-depth validation. Review clinical trial data, conduct a targeted literature review, and consider updating the risk management plan (RMP) with specific monitoring recommendations for healthcare providers. Report validated signals to health authorities as required.
- **Scenario 2:** During an inspection, an auditor finds that not all minor process deviations are documented in the PSMF.
  - **Justification:** Refer to the updated EU Implementing Regulation (EU) 2025/1466, which states that only **"major or critical" deviations** need to be documented in the PSMF until resolved [6] [7]. Ensure your internal SOPs have a clear definition of deviation severity.
- **Scenario 3:** There is a high number of consumer-reported AEs for **edaravone**, which is consistent with findings in the FAERS studies [2].
  - **Action:** Do not discount these reports. Incorporate them into your signal detection analysis. Develop educational materials for patients and caregivers to improve the quality and accuracy of these reports, turning them into a valuable data stream.

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